3-(3-chlorophenyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
説明
特性
IUPAC Name |
3-(3-chlorophenyl)-6-[[3-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF3N5O/c19-13-5-2-6-14(8-13)27-16-15(24-25-27)17(28)26(10-23-16)9-11-3-1-4-12(7-11)18(20,21)22/h1-8,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHBCFLHDFVFAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 3-(3-chlorophenyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula: C17H14ClF3N4O
- Molecular Weight: 397.77 g/mol
- IUPAC Name: 3-[3-chloro-N-[[3-(trifluoromethyl)phenyl]methyl]anilino]-1,1,1-trifluoropropan-2-ol
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in terms of its anticancer properties. Studies indicate that it exhibits moderate to potent antiproliferative effects against various cancer cell lines.
The proposed mechanism of action involves the inhibition of tubulin polymerization, which is crucial for cell division. The compound's structure allows it to interact with microtubules, disrupting their function and leading to apoptosis in cancer cells.
Antiproliferative Activity
A study highlighted that derivatives of triazolopyrimidine compounds showed significant antiproliferative activity against several cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cells. The compound demonstrated an IC50 value in the low micromolar range, indicating substantial effectiveness in inhibiting cell growth .
Case Studies
- HeLa Cell Line Study : In a comparative study involving various triazolopyrimidine derivatives, the compound exhibited an IC50 value of approximately 60 nM against HeLa cells. This was significantly lower than many other tested compounds, suggesting a strong potential for therapeutic applications .
- Tubulin Polymerization Inhibition : The compound was found to inhibit tubulin polymerization more effectively than some known agents like CA-4. This property is essential for developing new anticancer therapies targeting microtubule dynamics .
Data Table: Biological Activity Summary
| Cell Line | IC50 Value (nM) | Mechanism of Action |
|---|---|---|
| HeLa | 60 | Tubulin polymerization inhibition |
| A549 | 200 | Microtubule disruption |
| MDA-MB-231 | 150 | Induction of apoptosis |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The key steps include:
- Formation of the triazole ring.
- Introduction of the chlorophenyl and trifluoromethyl groups.
- Final coupling reactions to achieve the desired molecular structure.
類似化合物との比較
Structural and Functional Comparison with Analogous Compounds
Triazolopyrimidinone derivatives exhibit structural diversity based on substitutions at positions 3, 5, 6, and 5. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Research Findings
Electronic and Steric Effects
- This contrasts with 2,4-difluorobenzyl (), which offers smaller steric hindrance but higher polarity .
- Chlorophenyl substituents at position 3 (target compound) vs. 2-chlorobenzyl () influence dihedral angles with the core. For example, in , a 4-chlorophenoxy group forms an 87.74° dihedral angle with the triazolopyrimidinone plane, reducing coplanarity critical for π-π stacking .
Pharmacokinetic Implications
- The hexyl chain in ’s analog increases lipophilicity (logP), likely improving membrane permeability but risking solubility issues. In contrast, the target compound’s trifluoromethyl group balances lipophilicity and metabolic resistance .
- Oxadiazole-containing analogs () introduce additional hydrogen-bond acceptors, which may improve target affinity but complicate synthetic routes .
Crystallographic and Conformational Insights
- X-ray studies (–8) reveal that the triazolopyrimidinone core is nearly planar (max deviation: 0.021 Å), facilitating interactions with flat binding sites (e.g., ATP pockets). Substituents like isopropyl () or benzyl groups introduce torsional strain, altering binding modes .
- SHELX software () is widely used for refining such structures, ensuring accuracy in bond length/angle measurements critical for SAR studies .
Structure-Activity Relationship (SAR) Trends
Electron-withdrawing groups (Cl, CF3, F) at position 3 or 6 enhance target affinity but may reduce solubility.
Benzyl vs. phenoxy substitutions: Benzyl groups (target compound) offer flexibility, while phenoxy () restricts conformational freedom.
Heterocyclic appendages (e.g., oxadiazole in ) introduce additional pharmacophoric elements but increase synthetic complexity .
Q & A
Q. What are the optimal synthetic routes for 3-(3-chlorophenyl)-6-[3-(trifluoromethyl)benzyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one?
Methodological Answer: Synthesis involves multi-step reactions, including cyclization, substitution, and functionalization. Key steps:
- Cyclization : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for triazole-pyrimidine core formation. Reaction conditions: 80–100°C, aprotic solvents (DMF or THF), and inert atmosphere .
- Substitution : Introduce trifluoromethylbenzyl groups via nucleophilic substitution with K₂CO₃ as a base in DMF at 60–80°C .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) for ≥95% purity .
Table 1 : Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield Optimization Tips | Reference |
|---|---|---|---|
| Core Formation | Pd(PPh₃)₄, Na₂CO₃, DMF, 100°C, 12h | Monitor via TLC (Rf = 0.3–0.5) | |
| Benzyl Substitution | 3-(Trifluoromethyl)benzyl chloride, K₂CO₃, DMF | Stir under N₂ for 24h |
Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure?
Methodological Answer:
- X-ray Diffraction (XRD) : Resolves bond lengths/angles (e.g., triazole-pyrimidine coplanarity; deviations <0.02 Å) .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., chlorophenyl protons at δ 7.4–7.6 ppm; trifluoromethylbenzyl CH₂ at δ 5.2 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ = 449.08 Da) .
Table 2 : Key Structural Parameters
| Technique | Parameter | Observed Value | Reference |
|---|---|---|---|
| XRD | Dihedral angle (triazole vs. pyrimidine) | 1.09°–87.74° | |
| ¹H NMR | Trifluoromethylbenzyl CH₂ | δ 5.2 (s, 2H) |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer: Discrepancies often arise from:
- Substituent Effects : Compare analogs (e.g., Cl vs. F on phenyl rings alters electron density and binding affinity) .
- Purity Variations : Validate compound purity (>98% via HPLC) and exclude byproducts (e.g., sulfoxides from oxidation) .
- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times (24h vs. 48h) .
Q. What strategies are recommended for optimizing the compound’s pharmacokinetic properties?
Methodological Answer:
- LogP Modulation : Replace trifluoromethyl with polar groups (e.g., -OH or -NH₂) to enhance solubility (test via shake-flask method) .
- Metabolic Stability : Use liver microsome assays (human/rat) to identify vulnerable sites (e.g., triazole ring oxidation) .
- In Vitro Permeability : Assess Caco-2 monolayer transport; optimize via prodrug derivatization .
Q. How to design experiments to elucidate the compound’s mechanism of action?
Methodological Answer:
- Target Identification : Use pull-down assays with biotinylated probes and LC-MS/MS for protein interaction profiling .
- Enzyme Inhibition : Test against kinase panels (e.g., EGFR, VEGFR) with IC₅₀ determination via fluorescence polarization .
- Gene Expression : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis markers BAX/BCL-2) .
Q. What computational methods predict interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to ATP pockets (e.g., Vina score <−7.0 kcal/mol suggests strong affinity) .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess target-ligand stability (RMSD <2.0 Å) .
- QSAR Modeling : Corinate substituent Hammett constants (σ) with bioactivity to design potent analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
